molecular formula C6H11N3O2S2 B11170646 N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide

Cat. No.: B11170646
M. Wt: 221.3 g/mol
InChI Key: DSHVSSFNAYOMRF-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent sulfonation. One common method involves the reaction of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer applications, it interferes with DNA replication and cell division, inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C6H11N3O2S2

Molecular Weight

221.3 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9)

InChI Key

DSHVSSFNAYOMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C

Origin of Product

United States

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